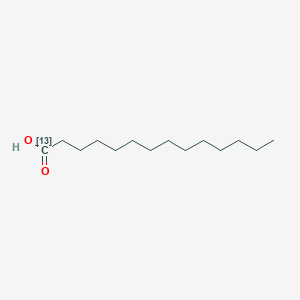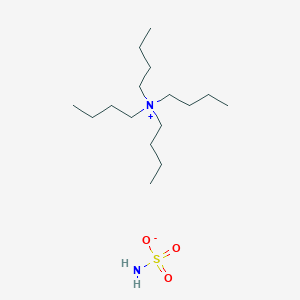
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as Boc-amino-CA and is used as a building block for the synthesis of peptides, which are important in various biological processes.
Mécanisme D'action
Boc-amino-CA acts as a building block for the synthesis of peptides. Peptides are synthesized by linking amino acids in a specific sequence using peptide bonds. Boc-amino-CA is used as a protected amino acid, which means that it is temporarily protected to prevent unwanted reactions during peptide synthesis. The protecting group is removed after peptide synthesis is complete.
Effets Biochimiques Et Physiologiques
Boc-amino-CA itself does not have any biochemical or physiological effects. However, peptides synthesized using Boc-amino-CA as a building block may have various effects depending on their sequence and structure. Peptides can act as agonists or antagonists of receptors, enzymes, and other proteins, and can have therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Boc-amino-CA in lab experiments include its availability, stability, and ease of use. Boc-amino-CA is commercially available and can be stored for long periods of time without degradation. It is also easy to handle and can be used in various peptide synthesis techniques. The limitations of using Boc-amino-CA include its cost and the need for additional steps to remove the protecting group after peptide synthesis.
Orientations Futures
For the use of Boc-amino-CA in scientific research include the development of new peptide sequences with therapeutic potential, the synthesis of peptidomimetics with improved properties, and the application of Boc-amino-CA in material science for the synthesis of new materials with unique properties.
Conclusion:
Boc-amino-CA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It is used as a building block for the synthesis of peptides, which are important in various biological processes. Boc-amino-CA has advantages and limitations for lab experiments, and future directions for its use include the development of new peptide sequences with therapeutic potential and the application of Boc-amino-CA in material science.
Applications De Recherche Scientifique
Boc-amino-CA has been extensively used in scientific research for the synthesis of peptides and peptidomimetics. Peptides are important in various biological processes such as hormone regulation, immune response, and cell signaling. Peptidomimetics are compounds that mimic the structure and function of peptides and have potential applications in drug discovery.
Propriétés
IUPAC Name |
2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQRGJCTILOATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585610 | |
| Record name | [(tert-Butoxycarbonyl)amino](4-cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid | |
CAS RN |
1111737-56-4 | |
| Record name | [(tert-Butoxycarbonyl)amino](4-cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)


